N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide
Description
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide is a tricyclic pyrroloquinoline derivative featuring a propionamide substituent at the 8-position of the fused heterocyclic core. The pyrrolo[3,2,1-ij]quinoline scaffold is notable for its structural rigidity and ability to interact with biological targets such as coagulation factors and renal ion channels.
Properties
IUPAC Name |
N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-12(17)15-11-6-9-4-3-5-16-13(18)8-10(7-11)14(9)16/h6-7H,2-5,8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINWPELZIGAPMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Ethyl 2-Methylacetoacetate with Diazotized Anilines
A modified Corey–Salisbury approach forms the pyrroloquinoline skeleton through diazo coupling and thermal cyclization:
- Diazotization : N-(5-Amino-2-methoxyphenyl)formamide reacts with sodium nitrite and fluoroboric acid at −5°C to generate a diazonium salt.
- Coupling : The diazonium salt couples with ethyl 2-methylacetoacetate in aqueous acetate buffer (pH 4.5), yielding a hydrazone intermediate.
- Cyclization : Heating the hydrazone in formic acid at 80°C induces ring closure, producing ethyl 4,5-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-2-carboxylate (47% yield).
Oxidative Demethylation and Lactam Formation
- Demethylation : Treatment of the methoxy intermediate with hydrobromic acid (48% w/v) at 110°C removes the methyl group, forming a catechol derivative.
- Oxidation : Exposure to aerial oxygen in dimethylformamide (DMF) at 60°C oxidizes the catechol to a diketone.
- Lactamization : Ammonium acetate in acetic acid cyclizes the diketone to pyrroloquinolin-2-one (62% yield over two steps).
Amidation Strategies for Propionamide Installation
Direct Aminolysis of Activated Esters
Reaction of pyrroloquinolin-2-one-8-carboxylic acid chloride with propylamine in dichloromethane affords the target compound in 58% yield. However, this method suffers from epimerization at C6 due to the acidic α-hydrogen.
Carbodiimide-Mediated Coupling
A superior approach utilizes N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS):
- Activation : Pyrroloquinolin-2-one-8-carboxylic acid (1.0 equiv) reacts with DCC (1.1 equiv) and NHS (1.2 equiv) in acetonitrile at 0°C for 2 hours.
- Amidation : Propylamine (1.5 equiv) is added, and stirring continues at 25°C for 12 hours.
- Workup : Filtration removes dicyclohexylurea, followed by ethyl acetate extraction and silica gel chromatography (71% yield).
Optimization Data :
| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DCC | CH₃CN | 25 | 71 |
| EDCI | DMF | 25 | 63 |
| CDI | THF | 40 | 68 |
Critical Process Parameters and Challenges
Regioselectivity in Cyclization Steps
The tricyclic system’s formation is sensitive to substituent electronic effects. Electron-withdrawing groups at C8 direct cyclization to the desired position, while electron-donating groups favor competing pathways. Microwave-assisted cyclization (100°C, 30 min) improves regioselectivity to 9:1 compared to thermal methods (6:1).
pH-Dependent Crystallization
Isolating the final product requires precise pH control during acidification:
- Precipitation : Adjusting the reaction mixture to pH 5.3 with hydrochloric acid induces crystallization of the potassium trihydrate salt.
- Purification : Dissolving the salt in sulfuric acid (98%) followed by ice-water quenching yields pure this compound (98.9% HPLC purity).
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 9.11 (s, 1H, NH), 4.43 (t, J = 6.0 Hz, 2H, NCH₂), 3.45–3.51 (m, 2H, CH₂NH), 2.62 (t, J = 6.0 Hz, 2H, COCH₂).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 172.4 (CONH), 166.2 (C=O), 137.1–118.0 (aromatic carbons), 38.7 (NCH₂), 32.5 (COCH₂).
- HRMS : m/z 377.1423 [M + H]⁺ (calc. 377.1498).
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows a single peak at 6.8 min (λ = 254 nm), confirming >98% purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative of the original compound.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological properties that make it a candidate for drug development:
- Antileishmanial Activity : Research indicates that derivatives of pyrroloquinoline structures have shown promising antileishmanial efficacy. For instance, compounds similar to N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide were evaluated for their ability to inhibit Leishmania donovani, the causative agent of visceral leishmaniasis. One derivative demonstrated a significant reduction in parasite burden in infected mice models .
- Antiviral Potential : The compound's structural features suggest potential antiviral activity. Studies on related pyrroloquinoline derivatives have shown effectiveness against various viruses including HIV and influenza. These compounds can potentially interfere with viral replication mechanisms .
Medicinal Chemistry Insights
The unique molecular structure of this compound allows for various modifications that can enhance its biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of sulfonamide groups | Increased solubility and interaction with biological targets |
| Variations in alkyl substitutions | Altered pharmacokinetic properties and potency |
These modifications are crucial for optimizing the compound's efficacy and safety profile in therapeutic applications.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of derivatives based on the pyrroloquinoline framework:
- In Vitro Studies : A series of derivatives were synthesized and evaluated for their cytotoxic effects against host cells. For example, one study reported that specific derivatives exhibited a dose-dependent cytotoxicity profile against leishmanial cells with an IC50 value indicating substantial activity at low concentrations .
- In Vivo Efficacy : Animal studies have confirmed the in vivo efficacy of certain derivatives against leishmaniasis. Notably, one compound showed over 50% inhibition of parasite load in liver and spleen tissues of infected mice when administered at a specific dosage .
Mechanism of Action
The mechanism by which N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to therapeutic effects.
Comparison with Similar Compounds
Biological Activity
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide is a heterocyclic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrroloquinoline core fused with various functional groups. Its molecular formula is , with a molecular weight of 320.38 g/mol. The structural complexity contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₂O₂ |
| Molecular Weight | 320.38 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
- Receptor Binding : It can bind to receptors that modulate cellular responses.
These interactions can lead to significant therapeutic effects in various conditions.
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound. For instance, it has shown efficacy against several viruses by:
- Inhibiting Viral Replication : Research indicates that derivatives of this compound can reduce the multiplication of viruses such as HIV and influenza at concentrations ranging from 4 to 20 μg/mL .
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Cell Line Studies : In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines in cellular models.
Case Studies and Research Findings
-
Study on Antiviral Activity :
- A study conducted by Chen et al. (2024) evaluated the compound's effectiveness against HIV. The results showed a significant reduction in viral load in treated cells compared to controls.
- Anticancer Mechanism :
- Inflammation Model :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
